molecular formula C14H16F3N3O B2674102 2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380070-19-7

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2674102
CAS No.: 2380070-19-7
M. Wt: 299.297
InChI Key: HDGZSKHLINMYSE-UHFFFAOYSA-N
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Description

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a trifluoroethyl group attached to a piperidine ring, which is further connected to a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps. One common method starts with the reaction of piperidine with 2,2,2-trifluoroethanol to form 1-(2,2,2-trifluoroethyl)piperidine . This intermediate is then reacted with 4-cyanopyridine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the piperidine and pyridine rings can interact with various receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to its combination of a trifluoroethyl group, a piperidine ring, and a pyridine ring with a carbonitrile group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c15-14(16,17)10-20-5-1-2-12(8-20)9-21-13-6-11(7-18)3-4-19-13/h3-4,6,12H,1-2,5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGZSKHLINMYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)COC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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